molecular formula C19H19NS B584240 10-Deoxo-9,10-dehydro Ketotifen CAS No. 4673-38-5

10-Deoxo-9,10-dehydro Ketotifen

Cat. No.: B584240
CAS No.: 4673-38-5
M. Wt: 293.428
InChI Key: HRIKDQASFPAXJS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 10-Deoxo-9,10-dehydro Ketotifen involves several steps, typically starting with the preparation of the core structure, followed by specific functional group modifications. The exact synthetic routes and reaction conditions are proprietary and vary depending on the manufacturer. common methods include:

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable for commercial production .

Chemical Reactions Analysis

10-Deoxo-9,10-dehydro Ketotifen undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chloroform, DMSO, and methanol, as well as catalysts and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-Deoxo-9,10-dehydro Ketotifen has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard and impurity marker in the analysis of Ketotifen and related compounds.

    Biology: Investigated for its potential biological activities and interactions with various biological targets.

    Medicine: Studied for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.

    Industry: Utilized in the development and quality control of pharmaceutical products

Comparison with Similar Compounds

10-Deoxo-9,10-dehydro Ketotifen can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural modifications and its role as an impurity in Ketotifen, which can influence the overall properties and efficacy of the pharmaceutical product .

Properties

IUPAC Name

1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-7,10,13H,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIKDQASFPAXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(C=CC4=CC=CC=C42)SC=C3)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737807
Record name 4-(4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4673-38-5
Record name 4-(4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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